11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
11-oxo-N-pentyl-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with the molecular formula C16H22N2O3S This compound is characterized by its unique tricyclic structure, which includes a sulfonamide group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Sulfonamide Group: This step involves the reaction of the tricyclic core with a sulfonyl chloride in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation typically yields additional oxo derivatives, while reduction yields hydroxyl derivatives.
Scientific Research Applications
11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxo group can participate in redox reactions, affecting cellular processes. The tricyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 9-hydroxy-11-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxamide
- 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Uniqueness
11-oxo-N-pentyl-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its specific combination of functional groups and its tricyclic structure
Properties
IUPAC Name |
11-oxo-N-pentyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-3-4-8-17-22(20,21)14-10-12-5-6-15(19)18-9-7-13(11-14)16(12)18/h10-11,17H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBODHKGIJNHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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